![molecular formula C23H20N2O2 B2576638 1-(2-([1,1'-联苯]-4-基)乙酰)吲哚啉-2-甲酰胺 CAS No. 1097202-37-3](/img/structure/B2576638.png)
1-(2-([1,1'-联苯]-4-基)乙酰)吲哚啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole derivatives, such as “1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
Researchers have done many studies on the synthesis of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route d, DMAP plays a nucleophilic catalytic role .
Physical and Chemical Properties Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
科学研究应用
新颖的合成方法
- 一项研究报道了通过一锅多米诺反应合成 2-乙酰-3-(苯氨基)吲哚并[1,2-a]喹喔啉-1-甲酰胺衍生物,突出了类似化合物的创新合成路线 (M. Ziyaadini 等,2011)。
生物活性和应用
- 对联苯苯并噻唑-2-甲酰胺衍生物的研究证明了它们的潜在利尿活性,表明具有类似结构的化合物具有治疗应用 (M. Yar & Zaheen Hasan Ansari,2009)。
- 一项关于螺环杂环形成机理的计算研究,涉及吲哚啉-2,3-二酮,突出了复杂的反应过程和创造新型治疗剂的潜力 (A. Siaka 等,2017)。
- 另一项研究重点关注基于设计的吲哚乙酰胺衍生物的合成,通过分子对接和几何优化研究探索其抗炎特性,强调该化合物在药物发现中的相关性 (F. H. Al-Ostoot 等,2020)。
化学和结构分析
- 一项研究详细介绍了 N-(2-(2-(4-氯苯氧基)乙酰氨基)苯基)-1H-吲哚-2-甲酰胺的合成、光谱和 X 射线晶体学分析,阐明了此类化合物的分子结构和潜在的药物应用 (F. H. Al-Ostoot 等,2019)。
作用机制
Target of Action
The primary target of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3, thereby affecting the growth and survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 by 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide affects the lipid transport pathways in Mycobacterium tuberculosis . This disruption in lipid transport can lead to downstream effects such as impaired cell wall biosynthesis and reduced bacterial growth .
Pharmacokinetics
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide has been reported to possess excellent pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide’s action include the inhibition of MmpL3, disruption of lipid transport, and reduced growth of Mycobacterium tuberculosis . These effects contribute to its antitubercular activity .
未来方向
生化分析
Biochemical Properties
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with enzymes such as Trypanosoma brucei proteases, which are crucial for the survival and proliferation of the parasite. The compound forms hydrogen bonds with the active sites of these enzymes, inhibiting their activity and thereby disrupting the parasite’s life cycle . Additionally, it interacts with proteins involved in cellular signaling pathways, modulating their function and affecting downstream processes.
Cellular Effects
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide has been shown to influence various cellular processes. In cancer cells, it affects cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound inhibits the growth of Mycobacterium tuberculosis and certain cancer cell lines by disrupting cellular functions and inducing apoptosis . It also impacts cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting cellular homeostasis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting the growth of Mycobacterium tuberculosis and reducing tumor size in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis. Additionally, it may interact with cofactors such as NADH and FAD, influencing redox reactions and other metabolic processes.
Transport and Distribution
Within cells and tissues, 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and other nuclear processes.
属性
IUPAC Name |
1-[2-(4-phenylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c24-23(27)21-15-19-8-4-5-9-20(19)25(21)22(26)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJFYFNBKFPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
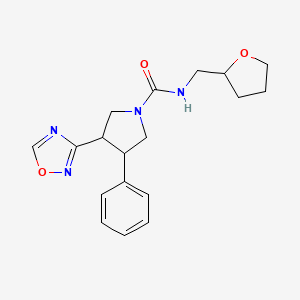
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
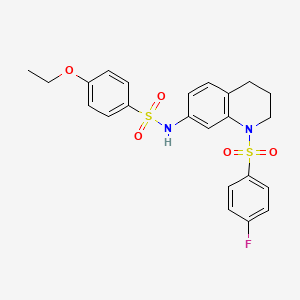

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)
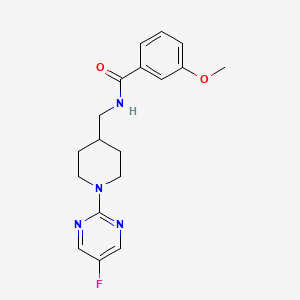
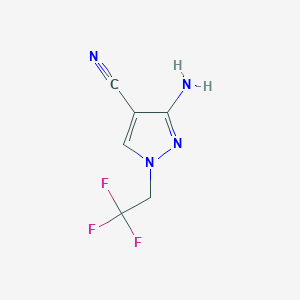
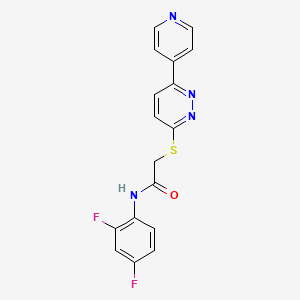
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)
